molecular formula C7H7FO2 B3043972 2-Fluoro-3-(hydroxymethyl)phenol CAS No. 960001-66-5

2-Fluoro-3-(hydroxymethyl)phenol

Cat. No. B3043972
CAS RN: 960001-66-5
M. Wt: 142.13 g/mol
InChI Key: ZFMHUICCOQUFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 and a molecular weight of 142.13 . It is a compound that is used in research and development .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H7FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 . This indicates that the compound contains seven carbon atoms, seven hydrogen atoms, one fluorine atom, and two oxygen atoms .

Scientific Research Applications

1. Anaerobic Transformation in Environmental Microbiology

Research has shown that compounds like 2-fluorophenol can be transformed in an anaerobic, phenol-degrading environment. This process leads to the accumulation of fluorobenzoic acids, which has implications for understanding environmental biodegradation processes (Genthner, Townsend, & Chapman, 1989).

2. Fluorogenic Applications in Biochemistry

Fluorogenic acetoxymethyl ethers, derived from phenolic fluorophores, are significant in biochemistry. These compounds exhibit qualities such as low background fluorescence, high chemical stability, and enzymatic reactivity, making them ideal for imaging biochemical and biological systems (Lavis, Chao, & Raines, 2011).

3. Crystal Structure Analysis in Material Science

The crystal structure of compounds like 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, synthesized from phenol, has been analyzed for applications in fluoro-containing materials. Such structures are useful in synthesizing organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).

4. Insights into Biochemical Reaction Mechanisms

Studies using 19F-NMR have investigated the hydroxylation of fluorophenol compounds, providing insights into reaction mechanisms and enzymatic behaviors in biochemical systems. This research has implications for understanding enzymatic processes and substrate interactions (Peelen et al., 1993).

5. Application in pH Measurement Techniques

Fluorinated o-aminophenol derivatives have been developed for intracellular pH measurement. These compounds exhibit properties suitable for sensitive and precise pH measurements in biological research (Rhee, Levy, & London, 1995).

6. Synthesis of High-Performance Polymers

Fluorinated phenolic compounds have been used in the synthesis of high-performance polymers, demonstrating good solubility and thermal properties. These polymers are potential materials for applications in engineering plastics and optical waveguides (Xiao et al., 2003).

7. Role in Microbial Degradation Processes

Research has explored the microbial degradation of phenolic compounds, highlighting the role of fluorinated analogues in this process. This study contributes to our understanding of microbial pathways and environmental biodegradation (Bisaillon et al., 1993).

Safety and Hazards

The safety data sheet for 2-Fluoro-3-(hydroxymethyl)phenol indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-fluoro-3-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHUICCOQUFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(hydroxymethyl)phenol
Reactant of Route 2
2-Fluoro-3-(hydroxymethyl)phenol
Reactant of Route 3
2-Fluoro-3-(hydroxymethyl)phenol
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-(hydroxymethyl)phenol
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-(hydroxymethyl)phenol
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-(hydroxymethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.